![molecular formula C5H6KN3O B1405029 Potassium dimethyl-1,2,4-triazin-3-olate CAS No. 1797915-56-0](/img/structure/B1405029.png)
Potassium dimethyl-1,2,4-triazin-3-olate
Overview
Description
Potassium dimethyl-1,2,4-triazin-3-olate is a chemical compound with the molecular formula C5H6KN3O and a molecular weight of 163.22 . It is used extensively in scientific research due to its multifunctional properties.
Synthesis Analysis
The synthesis of triazine derivatives, such as this compound, involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthesis of 1,2,3,4-tetrazine 1,3-dioxide, a related compound, has been achieved by a multistep reaction .Molecular Structure Analysis
Triazines and tetrazines, like this compound, are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . They are building blocks and have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Scientific Research Applications
Triazine Derivatives in Agricultural Research
Research highlights the need for potassium in agriculture, indicating the role of various potassium compounds in enhancing soil and plant health. The interaction of potassium with plant physiology and its significance in crop nutrition underscores the potential agricultural applications of potassium-based compounds like potassium dimethyl-1,2,4-triazin-3-olate (Römheld & Kirkby, 2010).
Chemical Reactivities and Biological Activities
The synthesis and biological evaluation of triazine derivatives, including their antimicrobial, anticancer, and antiviral properties, suggest a wide range of scientific applications. This extends the potential research applications of this compound in medicinal and pharmacological fields (Makki, Abdel-Rahman, & Alharbi, 2019).
Heterocyclic Compounds and Biological Significance
The presence of triazine in various isomeric forms and its role in medicinal chemistry highlight the compound's versatility. Triazine derivatives exhibit a wide range of biological activities, which may include this compound, pointing towards its relevance in drug development and therapeutic applications (Verma, Sinha, & Bansal, 2019).
Mechanism of Action
While the specific mechanism of action for Potassium dimethyl-1,2,4-triazin-3-olate is not mentioned in the search results, it’s worth noting that several derivatives of triazines and tetrazines have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
properties
IUPAC Name |
potassium;5,6-dimethyl-1,2,4-triazin-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.K/c1-3-4(2)7-8-5(9)6-3;/h1-2H3,(H,6,8,9);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSJJIQUUJMOGB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=N1)[O-])C.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6KN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1797915-56-0 | |
Record name | potassium dimethyl-1,2,4-triazin-3-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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